molecular formula C22H15N3O2S B10876503 {2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-benzimidazol-6-yl}(phenyl)methanone

{2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-benzimidazol-6-yl}(phenyl)methanone

Cat. No.: B10876503
M. Wt: 385.4 g/mol
InChI Key: WYKSIMSXABMDCW-UHFFFAOYSA-N
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Description

{2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1H-1,3-BENZIMIDAZOL-6-YL}(PHENYL)METHANONE is a complex organic compound that features both benzoxazole and benzimidazole moieties. These heterocyclic structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1H-1,3-BENZIMIDAZOL-6-YL}(PHENYL)METHANONE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring . This intermediate is then reacted with a benzimidazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts such as titanium tetraisopropoxide and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

{2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1H-1,3-BENZIMIDAZOL-6-YL}(PHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzoxazole or benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

{2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1H-1,3-BENZIMIDAZOL-6-YL}(PHENYL)METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1H-1,3-BENZIMIDAZOL-6-YL}(PHENYL)METHANONE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For instance, its anticancer activity may involve the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {2-[(1,3-BENZOXAZOL-2-YLSULFANYL)METHYL]-1H-1,3-BENZIMIDAZOL-6-YL}(PHENYL)METHANONE apart is its dual functionality, combining the properties of both benzoxazole and benzimidazole moieties. This unique structure allows it to interact with multiple biological targets, enhancing its therapeutic potential.

Properties

Molecular Formula

C22H15N3O2S

Molecular Weight

385.4 g/mol

IUPAC Name

[2-(1,3-benzoxazol-2-ylsulfanylmethyl)-3H-benzimidazol-5-yl]-phenylmethanone

InChI

InChI=1S/C22H15N3O2S/c26-21(14-6-2-1-3-7-14)15-10-11-16-18(12-15)24-20(23-16)13-28-22-25-17-8-4-5-9-19(17)27-22/h1-12H,13H2,(H,23,24)

InChI Key

WYKSIMSXABMDCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)CSC4=NC5=CC=CC=C5O4

Origin of Product

United States

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